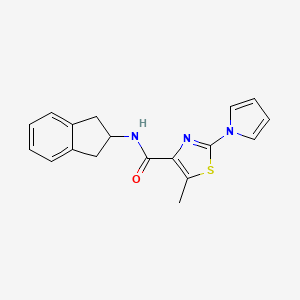

![molecular formula C9H7F3N2O2 B5208702 N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 17738-87-3](/img/structure/B5208702.png)

N-[3-(trifluoromethyl)phenyl]ethanediamide

説明

Synthesis Analysis

The synthesis of compounds containing the trifluoromethyl group, particularly when attached to nitrogen (N-trifluoromethylation), is a developing area within pharmaceutical and agrochemical industries. This is because nitrogen plays a vital role in drug molecules, and incorporating the N-CF3 motif can significantly affect a compound's bioactivity and stability. Various synthetic strategies are employed, focusing on heterocycles containing the N-CF3 group. These strategies are crucial for constructing bioactive molecules or materials with enhanced properties (Lei et al., 2023).

Molecular Structure Analysis

The trifluoromethyl group is recognized for its robust ability to modify the molecular structure, providing a higher lipophilicity and potentially increasing metabolic stability compared to their non-fluorinated counterparts. The structural analysis of molecules with this group is essential to understand their interaction with biological systems and their overall behavior in pharmaceutical applications. This understanding guides the synthesis of analogues with improved bioactivity and material properties.

Chemical Reactions and Properties

Trifluoromethylated compounds exhibit versatile reactivity due to the presence of nucleophilic and electrophilic sites, making them suitable for a wide range of chemical transformations. Their reactivity is exploited in the synthesis of complex and diverse heterocyclic scaffolds, including fused heterocycles and spirocyclic compounds. These scaffolds are significant for drug discovery and material science applications (Sumran et al., 2023).

Physical Properties Analysis

The trifluoromethyl group impacts the physical properties of compounds, such as boiling points, solubility, and crystallinity. These changes are pivotal for the compound's application in various industries, including pharmaceuticals, where solubility and stability are key considerations for drug formulation and delivery.

Chemical Properties Analysis

Chemically, the trifluoromethyl group enhances the stability and reactivity of compounds. It improves the metabolic stability of molecules, making them more resistant to biotransformation. This is particularly beneficial in the development of pharmaceuticals, as it can lead to drugs with longer half-lives and potentially fewer side effects. Moreover, the group's strong electron-withdrawing nature can significantly alter the acidity of proximal functional groups, influencing the compound's reactivity and binding affinity to biological targets.

- Lei et al. (2023) discuss the significance of the N-trifluoromethyl motif in pharmaceutical and agrochemical industries, emphasizing synthetic strategies for heterocycles containing this group. (Lei et al., 2023)

- Sumran et al. (2023) explore the versatile synthetic utility of trifluoromethyl-β-dicarbonyls in organic synthesis, highlighting their role in constructing complex heterocyclic scaffolds. (Sumran et al., 2023)

科学的研究の応用

Trifluoromethylating Agents

N-[3-(trifluoromethyl)phenyl]ethanediamide and related compounds have been explored as trifluoromethylating agents. Hemiaminals of trifluoroacetaldehyde, derived from these compounds, are novel trifluoromethylating agents, synthesized from amines and gaseous trifluoroacetaldehyde (Clotilde Mispelaere & N. Roques, 1999).

Catalysts in Asymmetric Transfer Hydrogenation

These compounds have been used in the design of catalysts for asymmetric transfer hydrogenation. Chiral C2-symmetric ligands, including derivatives of this compound, have been utilized in ruthenium(II) catalysts for the effective asymmetric transfer hydrogenation of aromatic ketones (M. Aydemir et al., 2010).

Crystallography and Stereochemistry

The compound has also been involved in studies on crystallography and stereochemistry. Co-crystallization studies of stereoisomers of derivatives of this compound have provided insights into crystal structures and stereochemical arrangements (J. Ross et al., 1996).

Electrophilic Trifluoromethylthiolation Reagents

These compounds have been used as reagents in electrophilic trifluoromethylthiolation reactions. This approach enables the transformation of various substrates into trifluoromethylthio compounds, which are of significance in medicinal and materials chemistry (Zhong Huang et al., 2016).

Hydrosilylative Reduction of Amides

Another application is in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, where related compounds serve as catalysts. This method allows for mild reduction with functional group tolerance, important in organic synthesis (R. C. Chadwick et al., 2014).

Synthesis of Benzene Derivatives

The compound has been involved in the synthesis and decomposition of benzenediazonium derivatives, contributing to the field of aromatic chemistry and the study of novel organic reactions (Shizheng Zhu & D. Desmarteau, 1993).

Complex Formation and Spectroscopy

It has applications in the formation of complexes and spectroscopy. For instance, complexes of zincate(II) with N,N'-bis(X-phenyl)oxamides derived from this compound have been synthesized and characterized (D. Taher et al., 2019).

Photocatalytic Applications

Photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, using compounds with the trifluoromethyl group, has been described, highlighting applications in photocatalytic processes and organic synthesis (Ryusei Ohkura et al., 2022).

Gas Sorption in Polymers

The compound is also relevant in materials science, particularly in the study of gas sorption in fluorine-containing polymers. This research provides insights into the design of materials with specific gas permeability properties (M. Tlenkopatchev et al., 2005).

特性

IUPAC Name |

N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)5-2-1-3-6(4-5)14-8(16)7(13)15/h1-4H,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNGULJPKSSMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261058 | |

| Record name | N1-[3-(Trifluoromethyl)phenyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17738-87-3 | |

| Record name | N1-[3-(Trifluoromethyl)phenyl]ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17738-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[3-(Trifluoromethyl)phenyl]ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

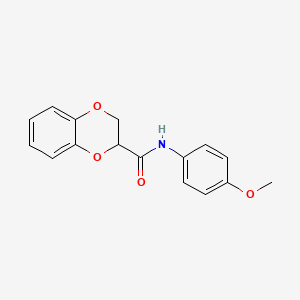

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)

![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)

![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)

![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)

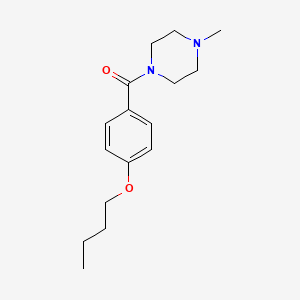

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)

![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)